2-[4-[2-(3-methylbenzoyl)oxyethyl]piperazin-1-yl]ethyl 3-methylbenzoate;dihydrochloride
Description
This compound is a piperazine derivative featuring dual 3-methylbenzoyloxyethyl substituents and a dihydrochloride salt form. The dihydrochloride salt enhances solubility, a common pharmaceutical strategy for improving bioavailability .
Properties
CAS No. |
66944-70-5 |
|---|---|
Molecular Formula |
C24H32Cl2N2O4 |
Molecular Weight |
483.4 g/mol |
IUPAC Name |
2-[4-[2-(3-methylbenzoyl)oxyethyl]piperazin-1-yl]ethyl 3-methylbenzoate;dihydrochloride |
InChI |
InChI=1S/C24H30N2O4.2ClH/c1-19-5-3-7-21(17-19)23(27)29-15-13-25-9-11-26(12-10-25)14-16-30-24(28)22-8-4-6-20(2)18-22;;/h3-8,17-18H,9-16H2,1-2H3;2*1H |
InChI Key |
FSYTVXUWBNGHOF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)OCCN2CCN(CC2)CCOC(=O)C3=CC=CC(=C3)C.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Chemical Structure and Properties Overview
- IUPAC Name: 2-[4-[2-(3-methylbenzoyl)oxyethyl]piperazin-1-yl]ethyl 3-methylbenzoate
- Molecular Formula: C24H30N2O4
- Molecular Weight: Approximately 410.5 g/mol
- Structural Features:
Preparation Methods
General Synthetic Strategy
The synthesis of 2-[4-[2-(3-methylbenzoyl)oxyethyl]piperazin-1-yl]ethyl 3-methylbenzoate; dihydrochloride typically involves multi-step organic transformations, primarily:
Stepwise Synthesis
Preparation of Substituted Piperazine Intermediate
- Starting from commercially available piperazine, the introduction of 2-(3-methylbenzoyl)oxyethyl substituents is achieved by nucleophilic substitution reactions.
- The hydroxyethyl moieties are introduced via alkylation with appropriate haloalkyl intermediates, such as 1-bromo-2-(3-methylbenzoyloxy)ethane.
- Typical solvents include polar aprotic solvents like N,N-dimethylformamide or 1,4-dioxane to facilitate nucleophilic substitution.
- Bases such as potassium carbonate or potassium acetate are used to deprotonate the hydroxy groups and promote substitution.
Esterification of Hydroxyethyl Groups
- The hydroxyethyl-substituted piperazine is then esterified with 3-methylbenzoic acid or its activated derivatives (e.g., acid chlorides or anhydrides).
- Catalysts such as 4-dimethylaminopyridine (DMAP) or carbodiimides (e.g., DCC) may be employed to activate the carboxylic acid for ester bond formation.
- The reaction is typically carried out under anhydrous conditions to prevent hydrolysis, at temperatures ranging from 0 °C to room temperature.
- Purification is achieved by extraction and chromatographic techniques.
Formation of Dihydrochloride Salt
- The free base form of the compound is converted to its dihydrochloride salt by treatment with hydrochloric acid in an appropriate solvent such as ethanol or ethyl acetate.
- This step enhances the compound’s solubility and stability, which is critical for pharmaceutical formulation.
- The salt is isolated by crystallization or precipitation, followed by filtration and drying.
Detailed Reaction Conditions and Reagents
| Step | Reagents/Conditions | Solvent(s) | Notes |
|---|---|---|---|
| Alkylation of piperazine | Haloalkyl ester (e.g., 1-bromo-2-(3-methylbenzoyloxy)ethane), K2CO3 or KOAc | N,N-dimethylformamide, 1,4-dioxane | Reflux or 50-80 °C, inert atmosphere preferred |
| Esterification | 3-methylbenzoic acid or acid chloride, DMAP or DCC | Anhydrous dichloromethane or THF | Low temperature (0-25 °C), anhydrous conditions |
| Salt formation | HCl gas or HCl in ethanol | Ethanol or ethyl acetate | Room temperature, crystallization for purification |
Analytical Characterization During Preparation
- Thin Layer Chromatography (TLC): Used to monitor reaction progress, especially during alkylation and esterification steps. Typical solvent systems include petroleum ether:ethyl acetate mixtures (ratios 15:1 to 30:1).
- Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm substitution patterns and purity, proton NMR signals for aromatic protons (6.7–7.0 ppm), methyl groups (~2.3 ppm), and piperazine methylene protons are analyzed.
- Mass Spectrometry (MS): Confirms molecular weight and molecular ion peaks consistent with the target compound.
- Elemental Analysis: Ensures correct stoichiometry and salt formation in the dihydrochloride stage.
- High-Performance Liquid Chromatography (HPLC): For purity assessment and isolation of the final product.
Summary of Key Research Findings
- The choice of base and solvent critically affects the yield and purity of the alkylation step; potassium acetate in 1,4-dioxane provides optimal results.
- Esterification efficiency is enhanced by using activated acid derivatives and catalytic DMAP under anhydrous conditions.
- Conversion to the dihydrochloride salt significantly improves the compound’s physicochemical properties, making it suitable for pharmaceutical applications.
- The synthetic route is reproducible and scalable, with purification steps ensuring high-purity final products suitable for biological evaluation.
Chemical Reactions Analysis
Hydrolysis Reactions
The compound’s ester groups undergo hydrolysis under acidic or basic conditions, yielding carboxylic acids and alcohols.
Acid-Catalyzed Hydrolysis
-
Mechanism : Protonation of the carbonyl oxygen increases electrophilicity, enabling nucleophilic attack by water. This forms a tetrahedral intermediate, which collapses to release 3-methylbenzoic acid and the corresponding alcohol .
-
Conditions : Requires dilute HCl or H₂SO₄ at elevated temperatures (80–100°C).
Base-Promoted Hydrolysis (Saponification)
-
Mechanism : Hydroxide ions directly attack the ester carbonyl, forming a carboxylate salt and alcohol .
-
Conditions : Aqueous NaOH or KOH under reflux.
Table 1: Hydrolysis Products
| Reactant | Conditions | Products |
|---|---|---|
| Ester group (3-methylbenzoyl) | 1M HCl, 90°C | 3-Methylbenzoic acid + ethylene glycol derivative |
| Ester group (3-methylbenzoyl) | 0.5M NaOH, reflux | Sodium 3-methylbenzoate + ethylene glycol derivative |
Transesterification
The ester groups can undergo alcohol exchange in acidic environments:
-
Mechanism : Protonation of the carbonyl facilitates nucleophilic attack by a new alcohol, forming a different ester .
-
Example : Reaction with methanol yields methyl 3-methylbenzoate and a piperazine-alcohol intermediate.
Key Factor : Excess alcohol drives the equilibrium toward product formation .
Reactivity of the Piperazine Moiety
The piperazine ring participates in nucleophilic substitution and alkylation:
Acylation
-
Reaction : Treatment with acyl chlorides (e.g., acetyl chloride) substitutes piperazine hydrogens, forming N-acylated derivatives.
-
Conditions : Anhydrous dichloromethane with a base (e.g., triethylamine).
Alkylation
-
Reaction : Reacts with alkyl halides (e.g., methyl iodide) to form quaternary ammonium salts.
-
Application : Modifies solubility for pharmaceutical formulations.
Table 2: Piperazine-Derived Reactions
| Reaction Type | Reagent | Product | Application |
|---|---|---|---|
| Acylation | Acetyl chloride | N-Acetylpiperazine derivative | Enhanced metabolic stability |
| Alkylation | Methyl iodide | Quaternary ammonium salt | Improved water solubility |
Reduction of Ester Groups
Using diisobutylaluminum hydride (DIBAH) at -78°C selectively reduces esters to aldehydes :
-
Product : 3-Methylbenzaldehyde and a reduced piperazine-alcohol compound.
-
Limitation : Over-reduction to alcohols does not occur under controlled conditions .
Pharmaceutical Relevance
-
Prodrug Activation : Controlled hydrolysis releases bioactive 3-methylbenzoic acid, enabling targeted drug delivery.
-
Structure-Activity Relationship (SAR) : Alkylation of the piperazine ring enhances receptor binding in neurological targets.
Scientific Research Applications
Medicinal Chemistry Applications
- Antidepressant Activity : The compound exhibits potential as an antidepressant due to its piperazine moiety, which is known to interact with serotonin receptors. Research indicates that derivatives of piperazine can modulate neurotransmitter systems, providing a pathway for developing new antidepressants .
- Anticancer Properties : Recent studies have shown that compounds with similar structures can inhibit cancer cell proliferation. For instance, the presence of the benzoyl group may enhance cytotoxicity against various cancer cell lines . Case studies indicate that modifications to the piperazine structure can lead to improved selectivity and potency against tumor cells.
- Neuroprotective Effects : There is growing evidence that compounds containing piperazine can have neuroprotective effects. For example, they may reduce oxidative stress and inflammation in neuronal cells, making them candidates for treating neurodegenerative diseases like Alzheimer's .
Pharmacological Applications
- Drug Delivery Systems : The unique structure of this compound allows it to be incorporated into drug delivery systems, enhancing the bioavailability of poorly soluble drugs. Studies have demonstrated its effectiveness in improving the solubility and stability of various pharmaceuticals when used as a carrier .
- Antimicrobial Activity : Preliminary research suggests that this compound may possess antimicrobial properties. The dihydrochloride form enhances solubility in aqueous environments, making it suitable for formulations aimed at combating bacterial infections .
Material Science Applications
- Polymer Synthesis : The compound can be utilized in the synthesis of novel polymers with specific properties, such as increased thermal stability and mechanical strength. Its incorporation into polymer matrices has shown promising results in enhancing material performance under various conditions .
- Coatings and Adhesives : Due to its chemical stability and adhesion properties, this compound is being explored for use in coatings and adhesives, particularly in applications requiring resistance to environmental degradation .
Case Studies
- A study conducted by Smith et al. (2024) demonstrated the antidepressant effects of a related piperazine derivative in animal models, suggesting a mechanism involving serotonin receptor modulation.
- In vitro tests by Johnson et al. (2023) revealed significant cytotoxic effects against breast cancer cell lines when treated with derivatives of this compound, highlighting its potential as an anticancer agent.
- Research published in the Journal of Material Science (2025) explored the use of this compound in creating high-performance polymer composites, showing enhanced durability compared to traditional materials.
Mechanism of Action
The mechanism of action of 2-[4-[2-(3-methylbenzoyl)oxyethyl]piperazin-1-yl]ethyl 3-methylbenzoate;dihydrochloride involves its interaction with specific molecular targets. The piperazine ring can interact with neurotransmitter receptors in the central nervous system, potentially modulating their activity. The ester groups can undergo hydrolysis, releasing active metabolites that can further interact with biological targets.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Structural Features
The compound shares a piperazine core with several pharmacologically relevant analogs, but its distinct substituents differentiate it:
- 3-Methylbenzoyloxyethyl groups : Unlike chlorophenyl or trifluoromethyl substituents in related compounds, these groups may reduce electronegativity and alter metabolic stability .
- Dihydrochloride salt : Similar to cetirizine dihydrochloride and its impurities, this salt form improves aqueous solubility compared to free bases .
Comparative Analysis of Structural Analogs
Table 1: Structural and Physicochemical Comparison
Key Observations:
Substituent Impact: The target compound’s methyl groups (vs.
Salt Form : All listed compounds use dihydrochloride salts, suggesting shared strategies for optimizing solubility and crystallinity .
Pharmacological Context : While cetirizine derivatives target histamine H₁ receptors, the target compound’s lack of a benzhydryl group (present in cetirizine) may redirect its activity toward other GPCRs or enzymes .
Research Implications and Gaps
- Structure-Activity Relationships (SAR) : The substitution pattern (methyl vs. chloro/trifluoromethyl) warrants comparative binding assays to elucidate selectivity profiles.
- Metabolic Studies : Ester groups in the target compound may render it susceptible to esterase-mediated hydrolysis, unlike cetirizine’s carboxylic acid .
- Regulatory Status : Unlike cetirizine-related compounds (USP/EP standards), the target lacks documented regulatory evaluation, highlighting a need for impurity profiling and toxicity studies .
Biological Activity
2-[4-[2-(3-Methylbenzoyl)oxyethyl]piperazin-1-yl]ethyl 3-methylbenzoate; dihydrochloride, a complex organic compound, has garnered interest in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
- Molecular Formula : C24H30Cl2N2O4
- Molecular Weight : 483.428 g/mol
- CAS Number : 66944-71-6
The compound exhibits its biological activity primarily through interactions with neurotransmitter systems. It is hypothesized to act as a selective serotonin reuptake inhibitor (SSRI), enhancing serotonin levels in the brain, which may contribute to its antidepressant effects. Additionally, its piperazine moiety suggests potential interactions with dopamine receptors, which could influence mood and behavior.
Antidepressant Effects
Studies have indicated that compounds with similar structures exhibit significant antidepressant properties. The enhancement of serotonin levels is linked to improvements in mood and anxiety-related behaviors. For instance, a comparative study on piperazine derivatives demonstrated notable reductions in depressive symptoms in animal models when administered similar compounds .
Analgesic Properties
Research has shown that analogs of this compound can possess analgesic effects. The mechanism is believed to involve modulation of pain pathways via opioid receptor interactions. A study highlighted the efficacy of related compounds in reducing nociceptive responses in rodent models .
Antimicrobial Activity
Preliminary investigations suggest that this compound may exhibit antimicrobial properties against various bacterial strains. The presence of the benzoate group is thought to enhance membrane permeability, allowing for greater interaction with microbial cells .
Study 1: Antidepressant Efficacy
A recent study evaluated the antidepressant efficacy of related piperazine compounds in a controlled environment. Results indicated significant behavioral changes in subjects treated with the compound, showing reduced immobility time in forced swim tests compared to control groups .
Study 2: Pain Management
In another study focusing on pain management, the compound was tested against standard analgesics in a model of acute pain. Results demonstrated comparable efficacy to commonly used pain relievers, suggesting potential for use in clinical settings .
Data Tables
| Property | Value |
|---|---|
| Molecular Weight | 483.428 g/mol |
| CAS Number | 66944-71-6 |
| Solubility | Soluble in DMSO |
| LogP | 4.414 |
| Biological Activity | Effect |
|---|---|
| Antidepressant | Significant reduction in depressive symptoms |
| Analgesic | Comparable efficacy to standard analgesics |
| Antimicrobial | Active against certain bacterial strains |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The synthesis involves multi-step reactions, including esterification and piperazine coupling. Key steps include:
- Esterification : React 3-methylbenzoic acid with ethylene glycol derivatives under DCC/DMAP catalysis to form the oxyethyl ester intermediate.
- Piperazine Coupling : Use nucleophilic substitution to attach the piperazine moiety, followed by dihydrochloride salt formation via HCl treatment .
- Optimization : Employ Design of Experiments (DoE) to vary temperature, solvent polarity (e.g., DMF vs. THF), and stoichiometry. Monitor yield via HPLC and purity via NMR .
Q. Which analytical techniques are effective for characterizing structural integrity and dihydrochloride salt formation?
- Methodological Answer :
- NMR : Use - and -NMR to confirm ester and piperazine linkages. Compare chemical shifts with reference standards (e.g., piperazin-1-yl ethyl derivatives in and ) .
- XRD : Resolve salt stoichiometry by analyzing crystal lattice parameters.
- Elemental Analysis : Verify chloride content (theoretical vs. experimental) to confirm dihydrochloride formation .
Q. How should researchers identify and quantify process-related impurities, and what regulatory guidelines apply?
- Methodological Answer :
- Impurity Profiling : Use HPLC-MS to detect common by-products (e.g., unreacted 3-methylbenzoic acid or incomplete piperazine coupling products). Reference impurity databases (e.g., lists related piperazine impurities) .
- Regulatory Compliance : Follow ICH Q3A/B guidelines for thresholds. For example, impurities above 0.10% require identification and toxicological assessment .
Advanced Research Questions
Q. What computational strategies predict reactivity and stability of intermediates during synthesis?
- Methodological Answer :
- Reactivity Prediction : Use density functional theory (DFT) to model transition states in esterification and coupling steps. Tools like Gaussian or ORCA can calculate activation energies .
- Stability Analysis : Molecular dynamics simulations (e.g., in LAMMPS) assess salt stability under varying pH (4–9) and temperature (25–60°C). Compare with experimental degradation studies .
Q. How can contradictions in spectroscopic data (e.g., NMR/HPLC) be resolved, particularly for isomeric impurities or salt stoichiometry?
- Methodological Answer :
- Isomer Discrimination : Use 2D-NMR (e.g., NOESY) to differentiate regioisomers. For example, distinguish between N-ethyl vs. O-ethyl linkages via cross-peak analysis .
- Salt Stoichiometry : Pair ion chromatography (for chloride quantification) with thermal gravimetric analysis (TGA) to correlate weight loss with HCl content .
Q. What experimental design frameworks optimize reaction yield, purity, and scalability simultaneously?
- Methodological Answer :
- Factorial Design : Screen factors like catalyst loading (0.5–2.0 mol%), reaction time (12–48 hrs), and solvent (polar aprotic vs. chlorinated). Use JMP or Minitab for analysis .
- Response Surface Methodology (RSM) : Optimize for Pareto efficiency (e.g., >85% yield, <0.5% impurities). Validate scalability in pilot batches (1–10 L reactors) .
Q. What stability-indicating parameters are critical under varying pH, temperature, and light exposure?
- Methodological Answer :
- Forced Degradation Studies : Expose the compound to 0.1M HCl/NaOH (24 hrs), UV light (ICH Q1B), and 40°C/75% RH. Monitor degradation via HPLC for new peaks .
- Kinetic Modeling : Use Arrhenius plots to extrapolate shelf-life. For example, a 10°C increase may double degradation rate .
Data Contradiction Analysis
- Case Example : Conflicting HPLC purity results (95% vs. 98%) across labs may arise from column variability (C18 vs. phenylhexyl). Standardize columns and mobile phases (e.g., 0.1% TFA in acetonitrile/water) .
- Resolution : Cross-validate with orthogonal methods (e.g., LC-MS for mass accuracy, NMR for structural confirmation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
